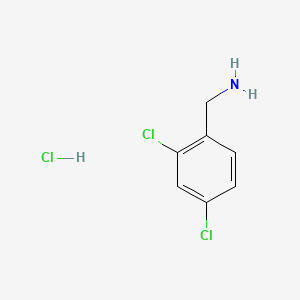

(2,4-dichlorophenyl)methanamine hydrochloride

Description

(2,4-Dichlorophenyl)methanamine hydrochloride (CAS: 95-00-1) is a substituted benzylamine derivative with the molecular formula C₇H₈Cl₂N·HCl (MW: 222.96 g/mol). It is characterized by a benzylamine backbone substituted with chlorine atoms at the 2- and 4-positions of the phenyl ring, forming a hydrochloride salt. This compound is widely utilized in pharmaceutical synthesis, particularly as an intermediate in the production of antidepressants (e.g., sertraline) and antiviral agents . Its structural features, including electron-withdrawing chlorine substituents, enhance stability and influence receptor binding in bioactive molecules.

Properties

IUPAC Name |

(2,4-dichlorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSPRWNZCSXFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10994608 | |

| Record name | 1-(2,4-Dichlorophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73728-66-2 | |

| Record name | 2,4-Dichlorobenzylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-Dichlorophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichlorobenzylamine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV9SS8K3U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reduction of 2,4-Dichlorobenzyl Nitriles or Imines

One common approach is the reduction of 2,4-dichlorobenzyl nitrile or imine derivatives to the corresponding amine, followed by conversion to the hydrochloride salt.

- Step 1: Synthesis of 2,4-Dichlorobenzyl Nitrile or Imine

- Starting from 2,4-dichlorobenzaldehyde, reaction with ammonia or ammonium salts forms the corresponding imine or nitrile.

- Step 2: Reduction

- Catalytic hydrogenation using Pd/C or Raney Nickel under hydrogen atmosphere.

- Alternatively, chemical reduction using lithium aluminum hydride (LiAlH4) or borane complexes.

- Step 3: Formation of Hydrochloride Salt

- The free amine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt.

Reductive Amination of 2,4-Dichlorobenzaldehyde

- Procedure :

- 2,4-Dichlorobenzaldehyde is reacted with ammonia or ammonium salts in the presence of a reducing agent.

- Common reducing agents include sodium cyanoborohydride (NaBH3CN) or hydrogen with a catalyst.

- Advantages :

- This one-pot method avoids isolation of intermediates.

- High selectivity and yields are often reported.

Direct Amination of 2,4-Dichlorobenzyl Halides

- Method :

- 2,4-Dichlorobenzyl chloride or bromide is reacted with ammonia or amines under nucleophilic substitution conditions.

- The reaction is typically carried out in polar solvents such as ethanol or acetonitrile.

- Post-reaction :

- The amine product is isolated and converted to the hydrochloride salt by treatment with HCl.

Representative Experimental Data and Conditions

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reduction of nitrile | LiAlH4 in THF, reflux | 75-85 | Requires careful quenching |

| Catalytic hydrogenation | Pd/C, H2 (1 atm), ethanol, room temp | 80-90 | Mild conditions, clean reaction |

| Reductive amination | NaBH3CN, NH3, MeOH, room temp | 70-85 | One-pot, high selectivity |

| Nucleophilic substitution | 2,4-Dichlorobenzyl chloride, NH3, EtOH, reflux | 65-80 | May require excess ammonia |

| Formation of hydrochloride salt | HCl in ethanol or ether, 0-25 °C | Quantitative | Precipitates pure salt |

Research Findings and Optimization Notes

- Solvent Effects : Polar protic solvents like ethanol improve nucleophilic substitution efficiency and amine solubility during salt formation.

- Catalyst Choice : Pd/C is preferred for hydrogenation due to its selectivity and ease of removal.

- Temperature Control : Mild temperatures (room temperature to 50 °C) favor higher yields and reduce side reactions.

- Purification : Recrystallization from ethanol/ether mixtures yields high-purity hydrochloride salt.

- Safety Considerations : Handling of LiAlH4 requires anhydrous conditions and careful quenching; catalytic hydrogenation requires proper hydrogen handling protocols.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Catalytic Hydrogenation | Mild, clean, scalable | Requires hydrogen gas and catalyst | 80-90 |

| LiAlH4 Reduction | Strong reducing agent, high yield | Sensitive to moisture, hazardous | 75-85 |

| Reductive Amination | One-pot, selective | Requires specialized reducing agent | 70-85 |

| Nucleophilic Substitution | Simple reagents, direct | Lower yield, possible side reactions | 65-80 |

Chemical Reactions Analysis

Types of Reactions

(2,4-dichlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitrile compounds.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted benzylamines.

Oxidation: Formation of nitro or nitrile compounds.

Reduction: Formation of amine or alcohol derivatives.

Scientific Research Applications

(2,4-dichlorophenyl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an antimicrobial agent.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,4-dichlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzylamine Derivatives

The following table compares (2,4-dichlorophenyl)methanamine hydrochloride with benzylamine analogs differing in substituent type, position, and functional groups:

Key Observations :

Pharmacologically Relevant Analogs

This compound shares structural motifs with bioactive molecules:

Sertraline Hydrochloride Intermediate

The intermediate N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1-naphthalenylidene]methanamine () incorporates the dichlorophenyl group into a tetralin framework. Unlike the target compound, this intermediate undergoes stereoselective reduction to yield the antidepressant sertraline, highlighting the role of rigid aromatic systems in serotonin reuptake inhibition .

Dopamine Hydrochloride ()

While dopamine HCl (CAS: 62-31-7) shares an ethylamine backbone, its 3,4-dihydroxyphenyl group enables catecholamine receptor binding. In contrast, the dichlorophenyl group in the target compound favors hydrophobic interactions, making it more suited for enzyme inhibition (e.g., viral polymerases) .

Solubility and Stability

- Hydrochloride Salts : Enhanced aqueous solubility compared to free bases.

- Stability : Chlorine substituents () confer resistance to oxidative degradation versus hydroxylated analogs (e.g., dopamine HCl).

Biological Activity

(2,4-Dichlorophenyl)methanamine hydrochloride, also known as 2,4-dichlorobenzylamine hydrochloride, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its interactions with neurotransmitter systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by a dichlorophenyl group attached to a methanamine moiety. Its hydrochloride form enhances solubility, making it suitable for biological studies .

While specific mechanisms of action for this compound are not fully elucidated, preliminary studies suggest that it may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. This interaction could potentially influence mood and anxiety disorders.

1. Neuroactivity

Studies indicate that compounds with similar structures often exhibit neuroactive properties. This compound may act as a modulator of neurotransmitter systems, which is crucial for developing treatments for various neuropsychiatric conditions.

2. Antimicrobial Activity

Research has highlighted the antibacterial properties of related compounds. For instance, derivatives of dichlorophenyl compounds have shown effectiveness against various bacterial strains such as E. faecalis and P. aeruginosa, suggesting potential applications in treating infections .

3. Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells by disrupting cellular functions and promoting cell cycle arrest .

Case Studies

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of this compound on serotonin receptors in animal models. Results indicated significant alterations in serotonin levels, suggesting potential applications in treating depression and anxiety disorders.

Case Study 2: Antibacterial Efficacy

In a comparative study of various antibacterial agents, this compound was tested against standard antibiotics. It exhibited comparable inhibition zones against S. typhi and K. pneumoniae, indicating its potential as an alternative antimicrobial agent .

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuroactivity | Modulates serotonin levels; potential antidepressant effects |

| Study 2 | Antimicrobial | Effective against E. faecalis and P. aeruginosa |

| Study 3 | Anticancer | Induces apoptosis in cancer cell lines |

Q & A

Basic: What are the optimal synthetic routes for (2,4-dichlorophenyl)methanamine hydrochloride?

Methodological Answer:

The synthesis often involves nucleophilic substitution or reductive amination. For example, highlights a method using 2,4-dichlorobenzyl chloride and hydroxylamine derivatives in polar aprotic solvents (e.g., DMSO) with ionic liquid catalysts like [Bmim]OH, achieving yields >75% under mild conditions (50–60°C) . Advanced routes may incorporate stereoselective reduction (e.g., using chiral catalysts or resolving agents) to control enantiomeric outcomes, as seen in sertraline synthesis workflows . Key steps include:

- Purification via recrystallization in ethanol/water mixtures.

- Monitoring reaction progress by TLC (silica gel, ethyl acetate/hexane).

Basic: What analytical techniques are recommended for characterizing purity and structural confirmation?

Methodological Answer:

- 1H/13C NMR : Use DMSO-d6 or CDCl3 to resolve aromatic protons (δ 7.2–7.8 ppm) and amine/ammonium signals (δ 2.5–3.5 ppm) .

- HPLC-MS : Employ C18 columns with acetonitrile/water (+0.1% formic acid) gradients to detect impurities <0.1% .

- Elemental Analysis : Verify Cl content (theoretical ~20–25%) to confirm stoichiometry .

Advanced: How can researchers resolve contradictions in reported solubility data across studies?

Methodological Answer:

Contradictions often arise from solvent polarity, temperature, or crystallinity. To address this:

Standardize Conditions : Test solubility in controlled solvents (e.g., water, ethanol, DMSO) at 25°C ± 1°C.

Characterize Polymorphs : Use X-ray diffraction (XRD) or DSC to identify crystalline vs. amorphous forms .

Validate with Multiple Batches : Compare solubility across syntheses (e.g., ionic liquid vs. traditional catalysts) .

Advanced: What strategies ensure enantiomeric purity in stereoselective syntheses?

Methodological Answer:

- Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives, followed by recrystallization .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps to favor the desired enantiomer.

- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® AD-H column) or circular dichroism (CD) .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Storage Conditions : Keep in airtight, light-protected containers at RT (15–25°C) with desiccants (silica gel). Avoid humidity >60% .

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and track purity via HPLC .

Advanced: What role does this compound play in drug development workflows?

Methodological Answer:

It serves as a key intermediate for antidepressants (e.g., sertraline analogs) and antimicrobial agents. Methodological steps include:

- Receptor Binding Assays : Test affinity for serotonin transporters (SERT) using radiolabeled ligands (e.g., [3H]paroxetine) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

- Toxicity Screening : Use in vitro models (e.g., HEK293 cells) to evaluate IC50 values for off-target effects .

Advanced: How can researchers mitigate byproduct formation during synthesis?

Methodological Answer:

- Optimize Stoichiometry : Maintain a 1.2:1 molar ratio of amine precursor to dichlorobenzyl halide to minimize unreacted intermediates .

- Byproduct Identification : Use LC-MS/MS to detect chlorinated byproducts (e.g., dichlorobenzyl alcohol) and adjust reaction pH (6–8) to suppress their formation .

Basic: What safety precautions are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How to design degradation studies to assess hydrolytic stability?

Methodological Answer:

- Forced Degradation : Expose to 0.1M HCl/NaOH (40°C, 24h) and analyze degradation products via UPLC-QTOF .

- Kinetic Modeling : Calculate hydrolysis rate constants (k) under varying pH (2–12) to predict shelf life .

Advanced: What computational tools aid in predicting biological activity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.